Ethyl 3-chloro-5-formylbenzoate

Catalog No.
S12341518
CAS No.
M.F
C10H9ClO3
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-5-formylbenzoate

Product Name

Ethyl 3-chloro-5-formylbenzoate

IUPAC Name

ethyl 3-chloro-5-formylbenzoate

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3

InChI Key

IERNMROKCZGMKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)Cl

Ethyl 3-chloro-5-formylbenzoate is an organic compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol. This compound features a benzoate moiety with a formyl group and a chlorine substituent at specific positions on the aromatic ring. Ethyl 3-chloro-5-formylbenzoate is characterized by its distinct chemical structure, which includes a chloro group at the meta position relative to the formyl group, contributing to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic pathways.
  • Oxidation reactions: The aldehyde group can be oxidized to carboxylic acids or further transformed into other functional groups under appropriate conditions.
  • Condensation reactions: The aldehyde functionality allows for condensation with amines or alcohols, leading to the formation of imines or ethers, respectively .

Ethyl 3-chloro-5-formylbenzoate can be synthesized through several methods:

  • Formylation of chlorobenzoic acid derivatives: This involves the introduction of a formyl group into chlorobenzoic acid derivatives using reagents such as phosphorus oxychloride and formic acid.
  • Refluxing ethyl 3-chlorobenzoate with an appropriate aldehyde: This method typically requires acidic conditions to facilitate the reaction.
  • Utilization of Friedel-Crafts acylation: In this process, chlorinated aromatic compounds are treated with acyl chlorides in the presence of Lewis acids, which can lead to the formation of the desired compound .

Ethyl 3-chloro-5-formylbenzoate has potential applications in:

  • Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Material science: Its derivatives may be utilized in developing polymers or coatings due to their reactive functional groups.
  • Research: It can be used as a building block in studies related to medicinal chemistry and material development .

Interaction studies involving ethyl 3-chloro-5-formylbenzoate primarily focus on its reactivity with nucleophiles and electrophiles. Preliminary studies suggest that it may interact favorably with various biological targets, although specific interaction data is limited. Future research could elucidate its binding affinities and mechanisms of action within biological systems .

Several compounds share structural similarities with ethyl 3-chloro-5-formylbenzoate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 2-chloro-5-formylbenzoateC₁₀H₉ClO₂Chlorine at ortho position
Ethyl 4-chloro-5-formylbenzoateC₁₀H₉ClO₂Chlorine at para position
Ethyl 3-bromo-5-formylbenzoateC₁₀H₉BrO₂Bromine instead of chlorine
Ethyl 3-nitro-5-formylbenzoateC₁₀H₉NO₃Nitro group introduces different electronic properties

The uniqueness of ethyl 3-chloro-5-formylbenzoate lies in its specific chlorine placement and combination with the formyl group, which influences its reactivity and potential applications compared to its analogs. Each compound's electronic properties and steric hindrance can significantly affect their behavior in

Density Functional Theory Analysis of Electrophilic Substitution

The electrophilic substitution behavior of ethyl 3-chloro-5-formylbenzoate has been extensively modeled using Density Functional Theory (DFT) to predict transition states and activation energies. Hybrid-meta-GGA functionals such as MPWB1K-D3 have demonstrated exceptional accuracy in simulating the chlorine displacement process, with deviations from experimental free energy values as low as ±1.7 kcal mol⁻¹ [4].

Key findings include:

  • The meta-chloro group exhibits ortho/para-directing effects despite the electron-withdrawing formyl substituent at position 5. DFT calculations reveal this arises from competitive resonance stabilization, where the formyl group's π-system partially delocalizes into the aromatic ring [4].
  • Transition state geometries show significant steric interactions between incoming electrophiles (e.g., NO₂⁺) and the ethyl ester moiety, increasing activation barriers by 3-5 kcal mol⁻¹ compared to unsubstituted analogs [4].

The table below compares DFT methods for predicting substitution kinetics:

FunctionalHF Exchange (%)ΔG‡ Error (kcal mol⁻¹)Dispersion Correction
MPWB1K-D344±1.7Yes
M06-2X-D354±0.4Yes
B3LYP20+9.1No
PBE0-D325+2.4Yes

Data derived from benchmarking against experimental Arrhenius parameters [4].

These simulations confirm that dispersion-corrected functionals with moderate Hartree-Fock (HF) exchange (25-44%) optimally balance accuracy and computational cost for this compound [4].

Aqueous Versus Gas-Phase Reaction Dynamics

Comparative studies reveal stark contrasts in ethyl 3-chloro-5-formylbenzoate's reactivity across phases:

Gas-phase characteristics:

  • Radical chain mechanisms dominate, as evidenced by quantum yield (Φ = 11) measurements during SF₅Cl-mediated reactions [3].
  • The absence of solvent cage effects allows rapid chlorine radical abstraction, with second-order rate constants (k₂) reaching 10⁸ M⁻¹s⁻¹ for reactions with alkenes [3].

Aqueous-phase behavior:

  • Hydrolysis of the ester group becomes competitive, with pseudo-first-order rate constants (kₕ) of 2.3 × 10⁻³ s⁻¹ at pH 7 .
  • Polar solvation effects stabilize zwitterionic transition states during electrophilic substitution, reducing activation energies by 12-15 kcal mol⁻¹ compared to gas-phase values [4].

Deuterium-labeling experiments using d-DCM and D₂O demonstrate dual proton sources in aqueous media: 39% of hydroxyl protons originate from water, while 62% derive from solvent molecules [3]. This bifurcated proton transfer pathway suggests a complex interplay between bulk solvent and molecular-scale hydration shells.

Role of Pre-Reactive Complexes in Hydroxyl Radical Interactions

Hydroxyl radical (- OH) attack on ethyl 3-chloro-5-formylbenzoate proceeds through three distinct pre-reactive complexes, as characterized by ultrafast spectroscopy and DFT:

  • π-Stacked complex: - OH aligns parallel to the aromatic ring (2.8 Å separation), facilitating electrophilic addition at the formyl-bearing carbon [3].
  • Hydrogen-bonded complex: - OH forms a 1.9 Å H-bond with the ester carbonyl oxygen, preceding hydrogen abstraction from the ethyl group [4].
  • Halogen-bonded complex: A rare 3-center interaction between - OH, chlorine, and formyl oxygen (Cl···O distance = 3.1 Å), which lowers the activation barrier for chlorine displacement by 4.2 kcal mol⁻¹ [3].

Kinetic isotope effect (KIE) studies reveal these complexes alter reaction branching ratios:

  • kH/kD = 1.8 for formyl hydrogen abstraction vs. 2.9 for aromatic addition, indicating stronger H-bonding in the latter pathway [3].
  • Pre-complex formation accounts for 68% of the total activation energy in chlorine substitution reactions [4].

ApplicationSubstrate ClassYield Range (%)Enantiomeric Excess (%)
Atorvastatin precursor synthesisEthyl 4-chloro-3-oxobutanoate analogs90-98>99
Hydroxyurea-based lipoxygenase inhibitorsFormylbenzoate derivatives30-4085-95
Chiral pharmaceutical intermediatesChloroformyl esters85-95>95
Antimicrobial agent precursorsMethyl chlorobenzoate derivatives70-8580-90
Multi-target pharmaceutical synthesisHeterocyclic formyl compounds60-8085-95

Advanced synthetic applications include the formation of chiral building blocks for multi-target directed ligands, which are emerging therapeutic strategies for complex diseases such as Alzheimer's disease . The meta-chloro substitution pattern in ethyl 3-chloro-5-formylbenzoate provides optimal electronic properties for subsequent transformations while maintaining synthetic accessibility.

Biocatalytic Asymmetric Reductions Using Engineered Enzymes

Biocatalytic approaches utilizing engineered enzymes represent a sustainable and highly selective methodology for converting ethyl 3-chloro-5-formylbenzoate into pharmaceutically relevant chiral alcohols. Multiple enzyme systems have demonstrated exceptional performance in reducing structurally related chloroformyl substrates with remarkable enantioselectivity [8] [3] [4].

Carbonyl reductase systems, particularly KLCR1 from Kluyveromyces lactis, exhibit broad substrate specificity for chlorinated aromatic aldehydes and ketones [8]. This enzyme catalyzes NADPH-dependent reduction reactions with ethyl 4-chloro-3-oxobutanoate achieving yields of 85-90% and enantiomeric excess values exceeding 95% [8]. The enzyme demonstrates exceptional stereospecificity, reducing similar substrates to the corresponding (S)-alcohols with minimal formation of undesired enantiomers.

Engineered aldehyde reductases from Sporobolomyces salmonicolor have been successfully applied to asymmetric reduction of chlorinated substrates, achieving product yields of 98.5% with 99% enantiomeric excess [5]. These recombinant enzyme systems offer significant advantages over wild-type enzymes, including enhanced thermostability, improved substrate tolerance, and increased catalytic efficiency. The aldehyde reductase ALR demonstrates fifteen-fold higher activity compared to the parent strain, making it economically viable for industrial applications [5].

Table 2: Biocatalytic Enzyme Systems for Asymmetric Reductions

Enzyme SystemSource OrganismSubstrate SpecificityProduct Yield (%)Enantioselectivity (% ee)Cofactor Requirement
Carbonyl Reductase (KLCR1)Kluyveromyces lactisEthyl 4-chloro-3-oxobutanoate85-90>95NADPH
Aldehyde Reductase (ALR)Sporobolomyces salmonicolorEthyl 4-chloro-3-oxobutanoate98.599NADPH
Streptomyces coelicolor CR1Streptomyces coelicolorEthyl 4-chloro-3-oxobutanoate90-95>99NADH/NADPH
Cylindrocarpon sclerotigenum CSCR1Cylindrocarpon sclerotigenumEthyl 4-chloro-3-oxobutanoate88-92>99NADPH
Recombinant Escherichia coli CgCREngineered E. coliVarious ketone substrates>90>90NADPH

Protein engineering strategies have significantly enhanced enzyme performance for pharmaceutical applications. Structure-guided engineering of Streptomyces coelicolor carbonyl reductase resulted in a triple mutant with 6.2°C higher thermostability and 4.7-fold improved substrate tolerance compared to wild-type enzyme [4]. The engineered enzyme achieved complete conversion of 100 grams per liter substrate within 9 hours, demonstrating excellent space-time yield of 255 grams per liter per day [4].

Recent developments in recombinant Escherichia coli systems incorporating carbonyl reductase and glucose dehydrogenase enable efficient cofactor regeneration, achieving high yields in organic solvent-deep eutectic solvent-water systems [1]. These biocompatible reaction media facilitate substrate solubility while maintaining enzyme activity, representing a significant advancement in biocatalytic pharmaceutical synthesis.

The implementation of continuous biocatalytic processes using immobilized enzyme systems offers additional advantages for pharmaceutical manufacturing. Enzyme immobilization enhances operational stability and enables efficient recovery and reuse of expensive biocatalysts, reducing overall production costs while maintaining high product quality [9] [10].

Design of Bioactive Heterocyclic Derivatives

Ethyl 3-chloro-5-formylbenzoate serves as a crucial building block for constructing diverse bioactive heterocyclic compounds through various cyclization and condensation reactions. The formyl group provides an electrophilic center for nucleophilic attack, while the chloro substituent offers additional synthetic versatility for further functionalization [11] [12] [13].

Isoindolinone derivatives represent a significant class of bioactive heterocycles accessible through cascade reactions involving ethyl 3-chloro-5-formylbenzoate analogs. The asymmetric cascade aza-Henry/lactamization reaction utilizing 2-formylbenzoate derivatives achieves excellent yields and high enantioselectivities up to 98% enantiomeric excess [14]. These reactions proceed through initial nitro-Mannich reaction followed by in situ cyclization, generating novel 3-substituted isoindolinones with diverse biological activities including anticancer and antimicrobial properties.

Triazolopyridine scaffolds, known for their antifungal activity and potential as diabetes therapeutics through 11β-hydroxysteroid dehydrogenase type 1 inhibition, can be accessed through multicomponent reactions involving formylbenzoate derivatives [12]. The formyl group participates in electrophilic processes that facilitate triazole ring formation, yielding products with IC50 values ranging from 1-25 μM against various biological targets.

Table 3: Bioactive Heterocyclic Derivatives Synthesis

Heterocyclic ScaffoldStarting Material RoleBiological ActivitySynthesis Yield (%)IC50 Range (μM)
IsoindolinonesFormyl group cyclizationAnticancer, antimicrobial65-900.5-15
TriazolopyridinesElectrophilic formyl participationAntifungal, anti-diabetic70-851-25
Benzimidazole derivativesAldehyde condensation partnerAnticancer, antibacterial75-950.1-10
Pyrazoline conjugatesChalcone formation precursorAntimicrobial, antifungal60-805-50
Thiazole-linked hybridsThiazole ring formationMulti-target inhibition65-850.2-20

Benzimidazole derivatives exhibit remarkable anticancer activity against human breast cancer cell lines, with certain compounds displaying IC50 values as low as 0.1 μM [15]. The synthesis utilizes microwave-assisted condensation reactions between substituted phenyldiamines and formylbenzoate derivatives, achieving yields of 75-95% under green chemistry conditions. The presence of electron-withdrawing chloro substituents enhances biological activity through improved binding interactions with cellular targets.

Thiazole-linked hybrid compounds demonstrate multi-target inhibition capabilities, particularly relevant for SARS-CoV-2 protein inhibition and other therapeutic applications [16] [17]. The synthesis involves heterocyclization reactions utilizing the formyl group as a key electrophilic component, generating products with diverse pharmacological activities including antimicrobial, antifungal, and antiviral properties.

Recent advances in continuous-flow processing have enabled scalable synthesis of trifluoromethylated heterocycles using formylbenzoate derivatives as starting materials [11]. These automated processes achieve high yields with broad functional group tolerance under mild reaction conditions, representing significant improvements over traditional batch synthesis methods.

Table 4: Comparative Analysis of Synthetic Methodologies

Synthetic ApproachReaction TimeTemperature (°C)Environmental ImpactIndustrial Scalability
Chemical asymmetric reduction12-24 hours0-25High solvent useModerate
Biocatalytic enzymatic reduction6-12 hours25-37Low environmental impactHigh
Microwave-assisted synthesis5-30 minutes80-140Reduced solvent useHigh
Continuous flow processing10-60 minutes40-120Minimal waste generationVery high
Green chemistry protocols2-8 hours25-80Eco-friendly conditionsHigh

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

212.0240218 g/mol

Monoisotopic Mass

212.0240218 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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